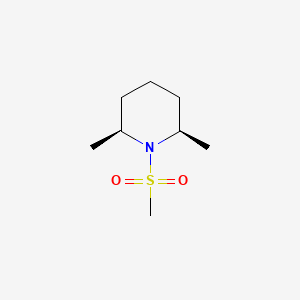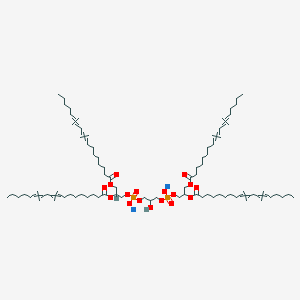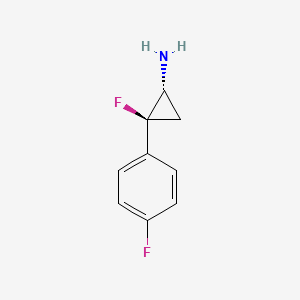![molecular formula C7H11N3 B10847502 [(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847502.png)
[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine is a compound that features a cyclopropyl group attached to a methanamine moiety, with an imidazole ring as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce primary amines or alcohols.
Applications De Recherche Scientifique
[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of [(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The cyclopropyl group can introduce strain into molecular structures, affecting their reactivity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simple heterocyclic compound with a similar ring structure.
Cyclopropylamine: A compound with a cyclopropyl group attached to an amine.
Histamine: A biologically active compound with an imidazole ring and an amine group.
Uniqueness
[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine is unique due to the combination of the cyclopropyl group and the imidazole ring, which imparts distinct structural and chemical properties
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C7H11N3/c8-2-5-1-6(5)7-3-9-4-10-7/h3-6H,1-2,8H2,(H,9,10)/t5-,6-/m1/s1 |
Clé InChI |
LMFNLINKCDGRTE-PHDIDXHHSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1C2=CN=CN2)CN |
SMILES canonique |
C1C(C1C2=CN=CN2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![c[Nle-Glu-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847437.png)
![c[Nle-Asp-D-Phe-Arg-Trp-Glu]-NH2](/img/structure/B10847451.png)
![c[Nle-His-D-Nal(2')-Arg-Trp-Glu]-NH2](/img/structure/B10847452.png)
![c[Ser-Tyr-Thr-His-Dphe-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847460.png)
![c[RGDf-(S,R)-alpha-Dfm-F]](/img/structure/B10847464.png)
![c[RGDf-(R)-alpha-TfmV]](/img/structure/B10847471.png)
![c[YYAEGLEE]-NH2](/img/structure/B10847476.png)
![c[RGDf-(S)-alpha-TfmF]](/img/structure/B10847481.png)
![c[Thr-Tyr-Thr-His-DNaf-Arg-Trp-Thr-Ile-Pro]](/img/structure/B10847491.png)
![c[YYDEKLEE]-NH2](/img/structure/B10847506.png)
![c[YYDEGLEE]-NH2](/img/structure/B10847509.png)



